molecular formula C15H13N3O4S B2990252 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide CAS No. 1798040-41-1

2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide

Cat. No.: B2990252
CAS No.: 1798040-41-1
M. Wt: 331.35
InChI Key: UWFVEKSCPXFLGS-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide is a compound that belongs to the class of benzo[d]isoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzo[d]isoxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the benzo[d]isoxazole ring, followed by sulfonation and amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]isoxazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]isoxazole derivatives such as:

Uniqueness

What sets 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide apart from these similar compounds is its unique combination of functional groups, which confer specific biological activities and therapeutic potential. Its sulfonamide and benzamide groups play crucial roles in its interaction with molecular targets, making it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c16-15(19)11-6-1-3-7-12(11)18-23(20,21)9-13-10-5-2-4-8-14(10)22-17-13/h1-8,18H,9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFVEKSCPXFLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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